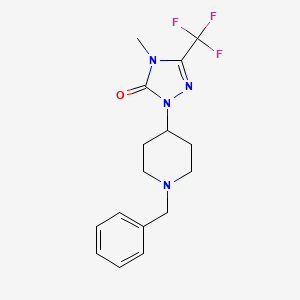![molecular formula C14H15N3OS B6427485 1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole CAS No. 2034284-62-1](/img/structure/B6427485.png)
1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole, or 1M3TACI, is an organic compound belonging to the indazole family. It is a heterocyclic compound, which is composed of a cyclic ring of five carbon atoms and two nitrogen atoms. It is a versatile compound that has been used in a variety of scientific research applications, including as a synthetic intermediate, a substrate for enzyme-catalyzed reactions, and a pharmacological agent.
科学的研究の応用
1M3TACI has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of compounds with potential pharmaceutical applications. It has also been used as a substrate for enzyme-catalyzed reactions, such as the synthesis of peptides and proteins. Additionally, it has been used as a pharmacological agent in studies of various biochemical and physiological processes.
作用機序
The mechanism of action of 1M3TACI is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological processes. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
1M3TACI has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have an anti-inflammatory effect and to reduce pain. It has also been shown to have an antioxidant effect and to reduce the risk of certain types of cancer. Additionally, it has been shown to have a neuroprotective effect and to reduce the risk of neurological disorders.
実験室実験の利点と制限
1M3TACI has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of laboratory applications. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, it does have some limitations. For example, it is not water soluble and must be dissolved in organic solvents before use. Additionally, it is not very soluble in certain organic solvents, such as ethanol.
将来の方向性
There are a variety of potential future directions for 1M3TACI. One potential direction is to explore its use as a therapeutic agent for the treatment of various diseases and disorders. Additionally, it could be used to further study its mechanism of action and to develop new synthetic methods for its synthesis. Another potential direction is to explore its use as an imaging agent for the diagnosis of various diseases and disorders. Finally, it could be used to further study its biochemical and physiological effects and to develop new applications for its use.
合成法
1M3TACI can be synthesized through a variety of methods, including a palladium-catalyzed reaction, a Suzuki-Miyaura cross-coupling reaction, and a Buchwald-Hartwig amination reaction. The palladium-catalyzed reaction involves the coupling of an aryl bromide and an alkyne in the presence of a palladium catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl halide and an organoboron compound in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide and an amine in the presence of a palladium catalyst.
特性
IUPAC Name |
(1-methylindazol-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-16-12-5-3-2-4-11(12)13(15-16)14(18)17-7-10-6-9(17)8-19-10/h2-5,9-10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBBQFYCRAGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CC4CC3CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide](/img/structure/B6427404.png)
![2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427406.png)
![2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427408.png)
![4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427410.png)
![2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine](/img/structure/B6427418.png)
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6427434.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B6427442.png)

![1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427457.png)

![1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B6427482.png)
![2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B6427488.png)
![6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6427491.png)
![2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide](/img/structure/B6427504.png)